molecular formula C13H24N2 B8624359 3-Adamantylaminopropylamine CAS No. 46370-35-8

3-Adamantylaminopropylamine

Cat. No.: B8624359
CAS No.: 46370-35-8
M. Wt: 208.34 g/mol
InChI Key: PEISMEIIGOUEOP-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 3-Adamantylaminopropylamine (IUPAC: 3-(adamantan-1-yl)propan-1-amine) is a bicyclic tertiary amine characterized by an adamantane moiety linked to a propylamine chain. It is synthesized via a two-step reaction starting from 1-bromoadamantane. The intermediate, 3-(adamantan-1-yl)propanenitrile, is reduced to yield 3-adamantylaminopropylamine, which is further functionalized to produce derivatives such as isocyanates or isoselenocyanates (e.g., 1-(3-isoselenocyanatopropyl)adamantane) . The compound is purified via flash chromatography and characterized using NMR (¹H, ¹³C), GC-MS, and elemental analysis .

Properties

CAS No.

46370-35-8

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

N'-(1-adamantyl)propane-1,3-diamine

InChI

InChI=1S/C13H24N2/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,15H,1-9,14H2

InChI Key

PEISMEIIGOUEOP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCCN

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₃H₂₃N
  • Molecular Weight : 193.33 g/mol
  • Functional Groups : Primary amine (-NH₂), adamantane cage.

Comparison with Structurally Similar Compounds

Adamantane-Based Amines

Compound Molecular Formula Key Substituents Synthesis Pathway Applications/Research Findings
3-Adamantylaminopropylamine C₁₃H₂₃N Adamantane + propylamine Reduction of nitrile intermediate Intermediate for selenocyanate derivatives
Memantine Related Compound F C₁₂H₂₁NO·HCl Adamantane + hydroxyl + amine Hydrochloride salt of amino alcohol Pharmacological studies (e.g., NMDA receptor modulation)
N-(Adamantan-1-yl)pyridine carboxamides C₂₀H₂₇N₃O₂ Adamantane + pyridine-carboxamide Condensation with 1-adamantanamine Antimicrobial/antiviral research

Key Observations :

  • The adamantane group enhances lipophilicity and metabolic stability, making these compounds valuable in medicinal chemistry .
  • 3-Adamantylaminopropylamine’s primary amine allows further functionalization (e.g., selenium incorporation), unlike tertiary adamantane amines .

Substituted Propylamines

Compound Molecular Formula Substituents Synthesis Industrial/Pharmacological Use
3-Adamantylaminopropylamine C₁₃H₂₃N Adamantane Nitrile reduction Specialty chemical synthesis
Dimethylaminopropylamine (DMAPA) C₅H₁₄N₂ Dimethylamine + propylamine Cyanoethylation of dimethylamine Epoxy curing agent, corrosion inhibitor
(3-Aminopropyl)diethylamine C₇H₁₈N₂ Diethylamine + propylamine Alkylation of diethylamine Surfactant precursor

Key Observations :

  • DMAPA’s dimethyl group increases basicity (pKa ~10.5) compared to 3-adamantylaminopropylamine, influencing reactivity in polymerization .
  • Adamantane substitution introduces steric hindrance, reducing nucleophilicity but enhancing thermal stability .

Pharmacologically Active Amines

Compound Structure Therapeutic Target Research Findings
3-Adamantylaminopropylamine Adamantane + propylamine N/A (intermediate) Used to synthesize selenium-based bioactive compounds
3,3-Diphenylpropanolamines Diphenyl + propanolamine Adrenergic receptors Investigated for cardiovascular effects
3-Diphenylpropylamines Diphenyl + propylamine CNS disorders Analgesic and antipsychotic potential

Key Observations :

  • Unlike diphenylpropylamines, 3-adamantylaminopropylamine lacks aromatic groups, limiting direct CNS activity but enabling unique derivatization pathways .

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